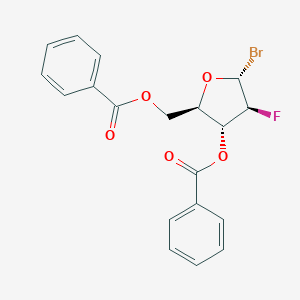

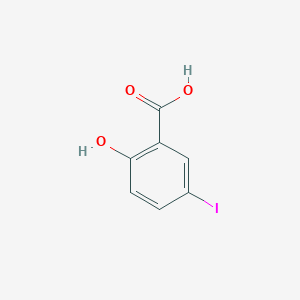

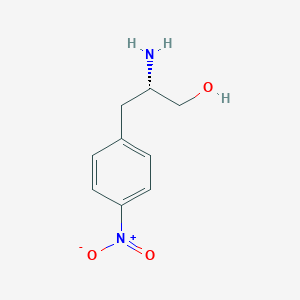

(S)-2-氨基-3-(4-硝基苯基)丙醇

描述

Synthesis Analysis

Asymmetric synthesis of α-amino acids, including structures similar to (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, often involves homologation of Ni(II) complexes of glycine Schiff bases. These processes utilize Michael addition reactions and other transformations to achieve desired stereochemistry. Notably, the practical aspects and mechanistic considerations of these methodologies have been a significant focus, offering insights into the efficient synthesis of such compounds (Aceña, Sorochinsky, & Soloshonok, 2014).

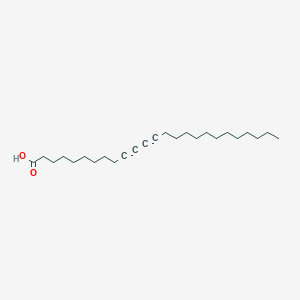

Molecular Structure Analysis

The molecular structure of compounds like (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is characterized by the presence of functional groups that facilitate various chemical transformations. These structures are often analyzed in the context of their synthesis pathways, where the configuration of the chiral center and the nitro group plays a crucial role in determining the compound's reactivity and properties.

Chemical Reactions and Properties

Compounds featuring a nitro-functionalized analogue, such as the (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, exhibit a diversified profile of reactivity. They serve as valuable reagents in organic synthesis, particularly in creating heterocycles applicable in medicine (Sadowski & Kula, 2024). The nitro group enhances the compound's electrophilic properties, making it a key functional group for further transformations.

科学研究应用

硝基酚的分析技术

(S)-2-氨基-3-(4-硝基苯基)丙醇属于硝基酚类化合物,具有广泛的环境相关性和分析兴趣。高效液相色谱(HPLC)和气相色谱-质谱联用(GC-MS)在硝基酚的鉴定和定量中起着关键作用,包括(S)-2-氨基-3-(4-硝基苯基)丙醇。这些化合物在各种环境样品中被检测到,它们来源于燃烧过程、农药水解和次生大气形成。硝基酚的大气行为涉及复杂的气相和液相反应,显著影响环境化学和潜在的分析应用(Harrison et al., 2005)。

合成中的光敏保护基

(S)-2-氨基-3-(4-硝基苯基)丙醇及相关硝基苯基化合物在合成化学中作为光敏保护基显示出潜力。它们的应用仍处于发展阶段,但有潜力革新复杂分子的合成。这些化合物在保护基中的实用性突显了它们在推动合成方法学方面的重要性,为化学家提供了一种多功能工具,以光控制反应途径(Amit et al., 1974)。

环境命运和毒理学

对(S)-2-氨基-3-(4-硝基苯基)丙醇等化合物的环境命运和毒理学影响的调查对于理解它们的生态效应至关重要。研究它们的降解产物、生物毒性以及在水生环境中的相互作用,可以提供关于这类化学品在自然界中的风险和行为的见解。这些方面对于环境风险评估以及制定减轻对生态系统潜在不良影响的策略至关重要(Qutob et al., 2022)。

抗菌潜力和生物医学应用

探索硝基苯基化合物,包括(S)-2-氨基-3-(4-硝基苯基)丙醇,在生物医学研究中,特别是它们的抗菌潜力,具有重要意义。了解这些化合物的作用机制、功效和潜在应用,可以导致新的治疗剂的开发。这一领域的研究有助于扩大我们对微生物感染的药理学武器库,突显了对硝基苯基衍生物的科学探索的跨学科性质(Raafat & Sahl, 2009)。

属性

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLGMKWXPXAGEO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439226 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

CAS RN |

89288-22-2 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。